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Compound of Interest

Compound Name: 2,6-Pyrazinediamine

Cat. No.: B1297881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2,6-pyrazinediamine and its derivatives,

focusing on their synthesis, physicochemical properties, and biological activities, particularly as

kinase inhibitors. This document aims to serve as a valuable resource by objectively comparing

the performance of these compounds with alternative kinase inhibitors, supported by

experimental data.

Introduction
2,6-Pyrazinediamine is a heterocyclic amine that serves as a versatile scaffold in medicinal

chemistry. Its derivatives have garnered significant attention due to their wide range of

biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A

prominent class of 2,6-pyrazinediamine derivatives has emerged as potent inhibitors of

various protein kinases, which are crucial regulators of cellular processes and are often

dysregulated in diseases such as cancer. This guide will delve into the detailed characterization

of these compounds, offering a comparative perspective for researchers in the field.

Physicochemical Properties
The physicochemical properties of 2,6-pyrazinediamine and its derivatives are critical for their

pharmacokinetic and pharmacodynamic profiles. These properties, including molecular weight,

melting point, and solubility, influence their absorption, distribution, metabolism, and excretion

(ADME).
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Boiling Point
(°C)

2,6-

Pyrazinediamine
C4H6N4 110.12 170-180 ~300

2,6-Diamino-3,5-

dinitropyrazine
C4H4N6O4 200.11 >300 Not available

2,6-

diaminopyrazine-

1-oxide (DAPO)

C4H6N4O 126.11 294-295 Not available

Biological Activity: Kinase Inhibition
A significant area of research for 2,6-disubstituted pyrazine derivatives has been their activity

as inhibitors of protein kinases, particularly Casein Kinase 2 (CK2) and Proviral Integration site

for Moloney murine leukemia virus (PIM) kinases. These kinases are implicated in various

cancers, making them attractive therapeutic targets.

Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

several 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases, as well as their

cytotoxic activity against various cancer cell lines. For comparison, data for a pyridine-based

inhibitor is also included.
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Compound
ID

Target
Kinase

IC50 (nM)
Cancer Cell
Line

Cytotoxicity
IC50 (µM)

Reference

Pyrazine

Derivative 1
CK2 9 - - [1]

Pyrazine

Derivative 2
CK2 5 - -

Pyrazine

Derivative 2
PIM3 <3 - - [2]

Pyrazine

Derivative 7
CK2

Potent (not

specified)
- -

Pyrazine

Derivative 13
CK2

Potent (not

specified)
-

In vivo

efficacy in rat

nephritis

model

[1]

Imidazo[1,2-

a]pyrazine

derivative

- - Hep-2 11

Imidazo[1,2-

a]pyrazine

derivative

- - HepG2 13

Imidazo[1,2-

a]pyrazine

derivative

- - MCF-7 11

Imidazo[1,2-

a]pyrazine

derivative

- - A375 11

Pyridine-

based

Inhibitor

(Imidazo[1,2-

a]pyridine

- - Hep-2 11
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derivative

12b)

Pyridine-

based

Inhibitor

(Imidazo[1,2-

a]pyridine

derivative

12b)

- - HepG2 13

Pyridine-

based

Inhibitor

(Imidazo[1,2-

a]pyridine

derivative

12b)

- - MCF-7 11

Pyridine-

based

Inhibitor

(Imidazo[1,2-

a]pyridine

derivative

12b)

- - A375 11

Signaling Pathways
2,6-Pyrazinediamine derivatives that inhibit CK2 and PIM kinases can modulate critical

signaling pathways involved in cell proliferation, survival, and apoptosis.

CK2 and the Wnt/β-catenin Signaling Pathway
Casein Kinase 2 (CK2) is a key player in the Wnt/β-catenin signaling pathway, which is crucial

for embryonic development and tissue homeostasis.[3] Dysregulation of this pathway is a

hallmark of many cancers. CK2 can phosphorylate β-catenin, promoting its stability and nuclear

translocation, where it acts as a transcriptional co-activator for genes involved in cell
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proliferation. Inhibition of CK2 by 2,6-disubstituted pyrazines can therefore disrupt this pro-

survival signaling.
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Caption: Inhibition of CK2 by 2,6-pyrazinediamine derivatives in the Wnt/β-catenin pathway.

PIM Kinase Signaling Pathway
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are oncogenes that

regulate cell cycle progression, apoptosis, and protein synthesis.[2] They are often

overexpressed in various cancers. PIM kinases are constitutively active and their activity is

primarily regulated at the transcriptional level by the JAK/STAT pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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